![molecular formula C12H18N4O B1480601 1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098017-31-1](/img/structure/B1480601.png)
1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (herein referred to as CBP) is a new and promising compound with a wide range of potential applications in the field of science and technology. CBP is a heterocyclic compound composed of a 1-cyclobutylpyrrolidin-2-ylmethyl group attached to a 1H-1,2,3-triazole-4-carbaldehyde group. It is a highly reactive compound that can be used in a variety of synthetic reactions and processes. CBP has been studied extensively in recent years, with research focusing on its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Heterocyclic Compound Synthesis
One notable application of 1,2,3-triazole derivatives is in the synthesis of new heterocyclic compounds. For instance, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols has afforded new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, which were established by single crystal X-ray diffraction method. This highlights the versatility of triazole derivatives in synthesizing complex heterocycles with potential applications in medicinal chemistry and material science (Vikrishchuk et al., 2019).
Antimicrobial Activity
Another application area is the development of compounds with antimicrobial properties. A series of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, synthesized by condensation of 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes with 2,3-dihydro-1H-inden-1-one, demonstrated moderate to good antimicrobial activity. These findings suggest that modifications of the triazole core can lead to compounds with significant biological activities, opening avenues for the development of new antimicrobial agents (Swamy et al., 2019).
Crystal Structure Analysis
The crystal structures of compounds containing the triazole ring have been extensively studied to understand their chemical behavior and interaction potentials. For example, compounds with the 1,2,3-triazole ring have been analyzed for their α-glycosidase inhibition activity, demonstrating how structural analysis can lead to insights into biological activity and molecular interactions. Such studies are crucial for the rational design of molecules with desired biological properties (Gonzaga et al., 2016).
Anticancer Activity
Triazole derivatives have also been explored for their potential anticancer activity. Novel series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues synthesized by condensation of 1-Aryl-1H-1,2,3-triazole-4-carbaldehydes have shown promising results against various cancer cell lines. This underscores the potential of triazole derivatives in oncology, highlighting their role in the development of new therapeutic agents (Madhusudhanrao & Manikala, 2020).
properties
IUPAC Name |
1-[(1-cyclobutylpyrrolidin-2-yl)methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-10-7-15(14-13-10)8-12-5-2-6-16(12)11-3-1-4-11/h7,9,11-12H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKDNHAZDAGJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCC2CN3C=C(N=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-cyclobutylpyrrolidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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